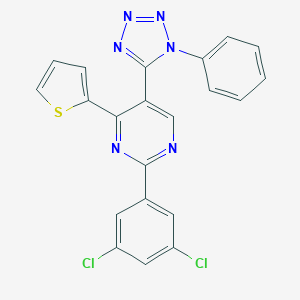![molecular formula C19H12FN3OS B258225 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile, also known as FIPI, is a small molecule compound that has gained attention in recent years due to its potential applications in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes. In
Mécanisme D'action
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile works by inhibiting the activity of PLD, which is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA). PA is a signaling molecule that plays a crucial role in various cellular processes. By inhibiting PLD, this compound reduces the production of PA, which leads to the inhibition of various cellular processes that are regulated by PA.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on cells. By inhibiting PLD, this compound reduces the production of PA, which leads to the inhibition of various cellular processes that are regulated by PA. This compound has been shown to inhibit cancer cell proliferation and migration, reduce inflammation, and protect against ischemic injury.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, which makes it a useful tool for studying the role of PLD in cellular processes. This compound is also stable and has a long half-life, which makes it easy to use in experiments. However, there are also some limitations to using this compound in lab experiments. This compound is a small molecule compound, which means that it can easily penetrate cell membranes and affect multiple cellular processes. This can make it difficult to attribute specific effects to PLD inhibition alone. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
There are several possible future directions for the use of 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile in scientific research. One possible direction is to investigate the role of PLD in various diseases, including cancer, inflammation, and cardiovascular disease. Another possible direction is to develop more potent and selective PLD inhibitors that can be used in clinical settings. Additionally, researchers can use this compound to investigate the role of PLD in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Méthodes De Synthèse
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 4-fluoroaniline and ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-2-methyl-1,3-oxazol-5(4H)-one. This intermediate is then reacted with thioacetamide and ammonium acetate to form this compound, which is the final product.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile has been used in various scientific research studies to investigate the role of PLD in cellular processes. PLD is involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD with this compound, researchers can study the effects of PLD inhibition on these cellular processes. This compound has also been used in cancer research to investigate the role of PLD in cancer cell proliferation and migration.
Propriétés
Formule moléculaire |
C19H12FN3OS |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-5-methyl-3-oxo-1-sulfanylideneimidazo[5,1-a]isoquinoline-10b-carbonitrile |
InChI |
InChI=1S/C19H12FN3OS/c1-12-10-13-4-2-3-5-16(13)19(11-21)17(25)22(18(24)23(12)19)15-8-6-14(20)7-9-15/h2-10H,1H3 |
Clé InChI |
IIALXSDNGRQPII-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3(N1C(=O)N(C3=S)C4=CC=C(C=C4)F)C#N |
SMILES canonique |
CC1=CC2=CC=CC=C2C3(N1C(=O)N(C3=S)C4=CC=C(C=C4)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)

![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B258156.png)
![2-(4-Methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258162.png)
![2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258163.png)
![2-(4-Ethylphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258164.png)
![2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258165.png)
![(3E)-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258166.png)
![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)